REACTION_CXSMILES
|
FC1C2OC(CN)CNC=2C=CC=1.[Cl:14][C:15]1[C:24]2[O:23][CH:22]([C:25]([NH2:27])=O)[CH2:21][NH:20][C:19]=2[CH:18]=[CH:17][CH:16]=1>>[Cl:14][C:15]1[C:24]2[O:23][CH:22]([CH2:25][NH2:27])[CH2:21][NH:20][C:19]=2[CH:18]=[CH:17][CH:16]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC1=CC=CC=2NCC(OC21)CN
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=CC=CC=2NCC(OC21)C(=O)N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
This compound is obtained
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=CC=2NCC(OC21)CN
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |